molecular formula C4H8N2O2 B157686 Tetrahydro-5-hydroxy-1H-pyrimidin-2-one CAS No. 1852-18-2

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Cat. No.: B157686
CAS No.: 1852-18-2
M. Wt: 116.12 g/mol
InChI Key: PZSCGIVZIUKDAJ-UHFFFAOYSA-N
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Description

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is a chemical compound with the molecular formula C4H8N2O2 . It is a cyclic urea and used as a polar aprotic organic solvent .


Synthesis Analysis

The synthesis of this compound involves a mixture of 1,3-diamino-2-propanol, diethyl carbonate, and 1,5,7-triazabicyclo . Another synthesis method involves the use of a catalyst, oxovanadium .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C4H8N2O2/c7-3-1-5-4 (8)6-2-3/h3,7H,1-2H2, (H2,5,6,8) .


Chemical Reactions Analysis

This compound is used in the N-alkylation of chiral and O-alkylation of aldoses . It is also involved in the preparation of poly (aryl ethers) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 116.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 116.058577502 g/mol .

Scientific Research Applications

Synthetic Pathways and Catalyst Applications

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one derivatives play a pivotal role in synthetic chemistry, particularly in the development of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries. These scaffolds have been utilized in a wide array of synthetic applications due to their bioavailability and synthetic versatility. Recent studies have explored various synthetic pathways employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts for the development of these compounds. The focus on the use of green solvents and catalyst-free conditions highlights the push towards more sustainable synthetic methods. This comprehensive approach not only fosters the development of lead molecules but also emphasizes the importance of catalyst recyclability in synthetic chemistry (Parmar, Vala, & Patel, 2023).

Anticancer Research and Fluorinated Pyrimidines

In the realm of cancer treatment, fluorinated pyrimidines such as 5-fluorouracil (5-FU) have been extensively studied for their ability to treat various cancers. The research encompasses the synthesis of 5-FU, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. New insights into the mechanism of action of 5-FU and its metabolites have been uncovered, revealing their roles in inhibiting critical RNA- and DNA-modifying enzymes. This has paved the way for the development of polymeric fluorinated pyrimidines, aiming for a more precise application in cancer therapy, particularly in the era of personalized medicine (Gmeiner, 2020).

Mechanistic Insights into Pyrimidine Tautomerism

The study of the tautomeric equilibria of pyrimidine bases sheds light on their interactions with their environment, which can significantly impact their stability and biological function. This research is crucial for understanding the molecular interactions of pyrimidines in various biological contexts, including their role in nucleic acid base pairing and the potential implications for spontaneous mutation. The use of infrared studies and theoretical calculations offers valuable insights into the stability of pyrimidine tautomers, contributing to our understanding of their biological significance (Person et al., 1989).

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of different dosages of 5-Hydroxy-1,3-diazinan-2-one in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

5-hydroxy-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSCGIVZIUKDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171742
Record name Tetrahydro-5-hydroxy-1H-pyrimidin-2-one
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Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1852-18-2
Record name Tetrahydro-5-hydroxy-2(1H)-pyrimidinone
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Record name Tetrahydro-5-hydroxy-1H-pyrimidin-2-one
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